molecular formula C15H10F3NO2 B6377238 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261969-06-5

2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6377238
CAS No.: 1261969-06-5
M. Wt: 293.24 g/mol
InChI Key: OZRLQWPFOVQSSB-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C15H10F3NO2 It is characterized by the presence of a cyano group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-trifluoromethylbenzaldehyde.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.

    Introduction of Cyano Group: The intermediate compound is then subjected to a reaction with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the cyano group.

    Final Product: The final step involves purification and isolation of the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(4-methoxyphenyl)phenol: Similar structure but lacks the trifluoromethyl group.

    2-Cyano-5-(3-trifluoromethylphenyl)phenol: Similar structure but lacks the methoxy group.

    2-Cyano-5-(4-methoxyphenyl)phenol: Similar structure but lacks both the trifluoromethyl group.

Uniqueness

2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLQWPFOVQSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684998
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-06-5
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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